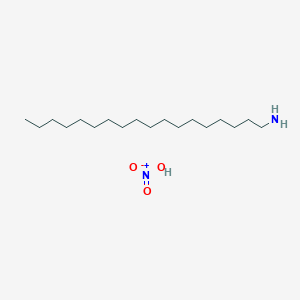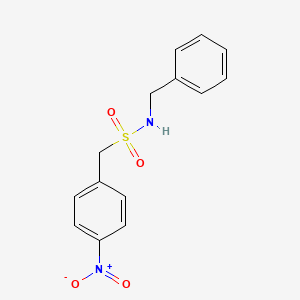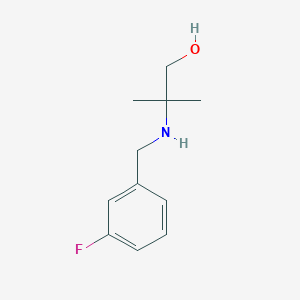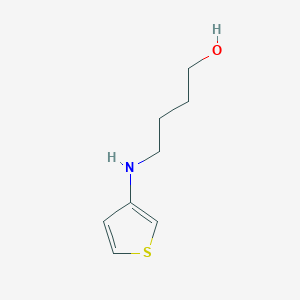![molecular formula C37H24N2O B14137769 Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
Bis[4-(9H-carbazol-9-yl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(9H-carbazol-9-yl)phenyl]methanone: is an organic compound with the molecular formula C36H24N2O. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound features two carbazole units attached to a central biphenyl structure, which contributes to its unique electronic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(9H-carbazol-9-yl)phenyl]methanone typically involves the Ullmann reaction or the Buchwald-Hartwig coupling reaction. These methods are used to form the C-N bonds between the carbazole units and the biphenyl core.
-
Ullmann Reaction:
Reagents: Copper catalyst, carbazole, and biphenyl halide.
Conditions: High temperature, inert atmosphere.
Procedure: The carbazole and biphenyl halide are reacted in the presence of a copper catalyst under an inert atmosphere at elevated temperatures to form the desired product.
-
Buchwald-Hartwig Coupling:
Reagents: Palladium catalyst, carbazole, and biphenyl halide.
Conditions: Moderate temperature, inert atmosphere.
Procedure: The carbazole and biphenyl halide are reacted in the presence of a palladium catalyst and a suitable ligand under an inert atmosphere to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions: Bis[4-(9H-carbazol-9-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Bis[4-(9H-carbazol-9-yl)phenyl]methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, organic solar cells, and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of Bis[4-(9H-carbazol-9-yl)phenyl]methanone in optoelectronic devices involves its ability to transport charge and emit light. The carbazole units facilitate hole transport, while the biphenyl core provides a rigid framework that enhances the compound’s electronic properties. In OLEDs, the compound acts as a host material, transferring energy to dopant molecules, which then emit light.
相似化合物的比较
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl
- 4,4’-Dicarbazole-1,1’-biphenyl
Comparison:
- Uniqueness: Bis[4-(9H-carbazol-9-yl)phenyl]methanone is unique due to the presence of a ketone group, which can influence its electronic properties and reactivity compared to other similar compounds that lack this functional group.
- Applications: While similar compounds are also used in OLEDs and other optoelectronic devices, this compound offers distinct advantages in terms of stability and efficiency due to its unique structure.
属性
分子式 |
C37H24N2O |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
bis(4-carbazol-9-ylphenyl)methanone |
InChI |
InChI=1S/C37H24N2O/c40-37(25-17-21-27(22-18-25)38-33-13-5-1-9-29(33)30-10-2-6-14-34(30)38)26-19-23-28(24-20-26)39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39/h1-24H |
InChI 键 |
ZZMKXHRMEOFJOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)



![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)

![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)

![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)


